Cas no 1551657-60-3 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-, is a versatile heterocyclic compound with significant advantages in organic synthesis. Its unique structure and functional groups enable effective participation in various chemical reactions, offering synthetic chemists a powerful tool for constructing complex molecules. This compound's stability and reactivity make it an attractive choice for drug discovery and materials science applications.
1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- structure
1551657-60-3 structure
商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-
CAS番号:1551657-60-3
MF:C8H12N4O2
メガワット:196.206480979919
CID:5263606

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 化学的及び物理的性質

名前と識別子

    • 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-
    • インチ: 1S/C8H12N4O2/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13)
    • InChIKey: VPASPLOHENXUCV-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=NC(C2(C)CCCO2)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-646658-0.25g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
0.25g
$1196.0 2023-05-27
Enamine
EN300-646658-2.5g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
2.5g
$2548.0 2023-05-27
Enamine
EN300-646658-5.0g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
5g
$3770.0 2023-05-27
Enamine
EN300-646658-10.0g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
10g
$5590.0 2023-05-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01079909-1g
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3 95%
1g
¥6461.0 2023-04-10
Enamine
EN300-646658-0.5g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
0.5g
$1247.0 2023-05-27
Enamine
EN300-646658-0.1g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
0.1g
$1144.0 2023-05-27
Enamine
EN300-646658-1.0g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
1g
$1299.0 2023-05-27
Enamine
EN300-646658-0.05g
4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
1551657-60-3
0.05g
$1091.0 2023-05-27

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 関連文献

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-に関する追加情報

Introduction to 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl) and Its Significance in Modern Chemical Research

The compound with the CAS no. 1551657-60-3, identified as 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl), represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This heterocyclic compound belongs to the triazine family, a class of molecules known for their diverse biological activities and synthetic utility. The structural features of this compound, particularly its incorporation of a tetrahydro-2-methyl-2-furanyl moiety, endow it with unique chemical properties that make it a valuable scaffold for further exploration.

In recent years, there has been growing interest in the development of novel scaffolds that can serve as precursors for drug discovery. The triazine core is particularly noteworthy due to its ability to engage in various chemical reactions, including nucleophilic substitution and cycloaddition processes, which are pivotal in medicinal chemistry. The presence of an amino group at the 6-position and a tetrahydro-2-methyl-2-furanyl substituent at the 4-position adds further complexity and potential for structural diversity.

One of the most compelling aspects of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl) is its potential as a building block for the synthesis of biologically active compounds. Researchers have been exploring its utility in creating molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The tetrahydro-2-methyl-2-furanyl group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates.

Recent studies have highlighted the importance of functionalized triazines in addressing unmet medical needs. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and receptor binding. The amino group at the 6-position provides a handle for further derivatization, allowing chemists to fine-tune the pharmacological profile of the molecule. This flexibility has made 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl) a popular choice for academic and industrial research teams.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The introduction of the tetrahydro-2-methyl-2-furanyl group requires careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have significantly improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities for research purposes.

In the context of drug discovery pipelines, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl) serves as a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. Its structural motif has inspired numerous analogs that are being tested in preclinical studies. The combination of computational modeling and experimental validation has been instrumental in identifying promising candidates for further development.

The role of this compound extends beyond mere scaffolding; it also offers insights into fundamental chemical principles that govern molecular recognition and interaction. Understanding how small changes in its structure can influence its biological activity provides valuable lessons for future drug design endeavors. This underscores the importance of investing in basic research to uncover new chemical entities with therapeutic potential.

As we look toward future directions in pharmaceutical innovation, compounds like 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl) will continue to play a pivotal role. The integration of machine learning algorithms into drug discovery workflows has further accelerated the process of identifying promising candidates. These computational tools can predict how modifications to this compound might affect its biological properties, thereby guiding experimental efforts more efficiently.

In conclusion,1,3,5-Triazin-2(1H)-one, particularly its derivative with CAS no. 1551657-60-3, exemplifies the intersection of chemistry and biology in creating innovative solutions for human health. Its unique structural features and synthetic accessibility make it an invaluable asset in the quest for new medicines. As research progresses,this compound will undoubtedly continue to inspire new discoveries and applications,solidifying its place as a cornerstone in modern chemical biology.

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